This compound can be classified under the category of pharmaceutical intermediates and potential drug candidates due to its structural similarity to biologically active molecules. Its classification is particularly relevant in medicinal chemistry, where such compounds are often synthesized for further development into therapeutic agents.
The synthesis of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and selectivity for the desired stereoisomer.
The molecular structure of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can be analyzed using various spectroscopic techniques:
The compound's three-dimensional conformation can also be studied through computational methods, including molecular modeling and docking studies, which predict how the molecule interacts with biological targets.
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is likely related to its interaction with biological targets such as enzymes or receptors. As a carbamate derivative, it may inhibit specific enzymes by binding to their active sites or altering their conformation. The presence of both amino acid and pyrrolidine functionalities suggests potential interactions with neurotransmitter systems or involvement in metabolic pathways.
Studies on similar compounds indicate that modifications at the pyrrolidine ring or substituents on the amino group can significantly alter biological activity, suggesting a structure-activity relationship that merits further investigation.
The physical and chemical properties of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester has potential applications in various fields:
The versatility of this compound underscores its importance in both academic research and industrial applications, warranting further exploration into its properties and potential uses.
The systematic IUPAC name [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester precisely defines the compound’s molecular architecture and absolute configuration. Its structure integrates three key subunits:
The stereochemical designation is critical:
Table 1: Nomenclature and Stereochemical Descriptors
Naming System | Representation |
---|---|
IUPAC Name | [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester |
CAS Registry | 1401667-55-7 (for stereoisomer) [8] |
Canonical SMILES | CC@HC(=O)N1CCC[C@H]1CN(C(=O)OCc1ccccc1)C1CC1 |
InChI Key | OGUXCAFCWBTJKZ-YOEHRIQHSA-N [8] |
The benzyl ester (C₆H₅CH₂O−) enhances lipophilicity and serves as a protective group for the carbamate nitrogen, while the free amino group (−NH₂) on the alaninyl moiety provides a site for derivatization or salt formation [6] [8].
Pyrrolidine carbamates represent a structurally privileged scaffold in medicinal chemistry due to their:
Structurally related compounds demonstrate therapeutic relevance:
Table 2: Therapeutic Targets of Pyrrolidine Carbamate Analogs
Therapeutic Area | Biological Target | Structural Feature Utilized |
---|---|---|
Protease Inhibition | Serine hydrolases | Carbamate electrophilicity |
Neurological Disorders | Monoamine transporters | Pyrrolidine H-bond donor/acceptor |
Anti-inflammatory Agents | Kinases | Benzyl ester lipophilicity for membrane penetration |
The (R/S) stereochemistry at the pyrrolidine C3 position directly impacts target engagement. For instance, (R)-configured analogs exhibit distinct binding affinities to dopamine receptors compared to (S)-isomers due to steric complementarity differences in chiral binding pockets [8]. This compound’s capacity for hydrogenolysis (benzyl ester removal) or amino group functionalization further enables prodrug strategies and structure-activity relationship (SAR) exploration [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3